4-Oxo-1,4-dihydroquinazoline-6-carboxamide

Descripción general

Descripción

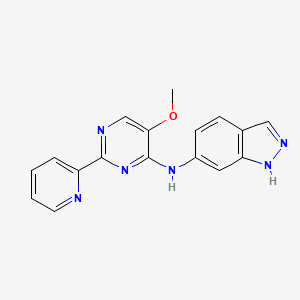

The compound "4-Oxo-1,4-dihydroquinazoline-6-carboxamide" is a derivative of the quinazoline class, which is a heterocyclic aromatic organic compound. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including their roles as agonists for cannabinoid receptors, antibacterial agents, and inhibitors of various enzymes 10.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step reactions, starting from basic building blocks like anthranilic acid. For instance, the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamides was achieved using isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, which is an efficient and ambient temperature method . Similarly, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized from 2-oxo-quinoline carboxylic acid through esterification and alkylation reactions . These methods highlight the versatility and synthetic accessibility of quinazoline derivatives.

Molecular Structure Analysis

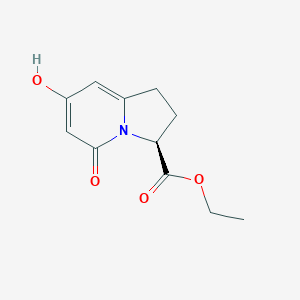

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms at positions 1 and 3. The core structure can be modified at various positions to yield compounds with different biological activities. For example, the introduction of a carboxamide group at position 3 has been associated with various biological activities . The molecular and crystal structures of these compounds have been examined using techniques like X-ray crystallography, which provides insights into their three-dimensional conformations .

Chemical Reactions Analysis

Quinazoline derivatives undergo various chemical reactions, including N-alkylation, which can be regioselective. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide occurs at the nitrogen of the oxoquinoline group in a regiosselective manner . These reactions are crucial for modifying the quinazoline core to enhance its biological activity or to introduce new pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and stability. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of a carboxamide group can improve the solubility and hence the bioavailability of these compounds .

Aplicaciones Científicas De Investigación

Pharmacological Activities

4-Oxoquinolines, including 4-Oxo-1,4-dihydroquinazoline-6-carboxamide, are significant in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with various pharmacological activities such as antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly associated with diverse biological activities (Batalha et al., 2019).

Antimicrobial Agents

A series of compounds derived from 4-Oxo-1,4-dihydroquinazoline have shown potential as antimicrobial agents. This includes their applications against various bacteria and fungi, indicating their broad-spectrum antimicrobial potential (Desai et al., 2011).

Antineurotic Activity

The derivatives of 4-Oxo-1,4-dihydroquinazoline have been studied for their potential antineurotic activity, particularly in the context of male reproductive and erectile dysfunction treatment. The compounds are considered to have low toxicity, further enhancing their therapeutic potential (Danylchenko et al., 2016).

Cancer Research

Compounds derived from 4-Oxo-1,4-dihydroquinazoline have been studied for their potential in cancer research, particularly as kinase inhibitors and in the inhibition of tumor growth. Their ability to interact with various biological targets makes them candidates for developing new anticancer drugs (Tan et al., 2016).

Monoamine Oxidase Inhibitors

Certain derivatives of 4-Oxo-1,4-dihydroquinazoline are potent and selective inhibitors of monoamine oxidase, which is an enzyme target in the treatment of various neuropsychiatric and neurodegenerative disorders. This emphasizes the potential of 4-oxoquinoline derivatives in the development of new therapies for these conditions (Mesiti et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

Some related compounds, such as 4-quinolones, have been found to act as anti-microbial agents with novel mechanisms of action, such as quorum sensing signaling molecules controlling the population density of pseudomonas spp .

Biochemical Pathways

Related compounds, such as 4-quinolones, have been found to influence microbial quorum sensing pathways .

Propiedades

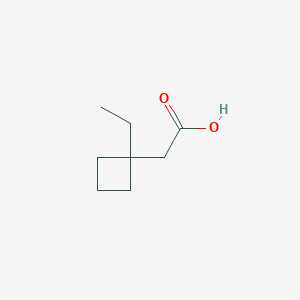

IUPAC Name |

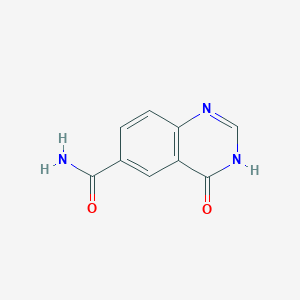

4-oxo-3H-quinazoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVBOKXTTGPSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439937 | |

| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150454-06-1 | |

| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol](/img/structure/B3027972.png)

![(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B3027973.png)

![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

![4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3027979.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)